ethyl 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-3-yl)acetate
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Overview
Description
Ethyl 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-3-yl)acetate is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its diverse chemical and biological properties, making it a significant subject of study in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, which exhibit diverse chemical and biological properties .
Scientific Research Applications
Ethyl 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-3-yl)acetate has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of ethyl 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-3-yl)acetate can be compared with other imidazole derivatives, such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
Biological Activity
Ethyl 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-3-yl)acetate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
Property | Details |
---|---|
Molecular Formula | C13H14N4O2 |
Molecular Weight | 258.28 g/mol |
CAS Number | 1428138-90-2 |
Chemical Structure | Structure |
Research indicates that the biological activity of this compound may be attributed to its interaction with cellular pathways involved in apoptosis and cell proliferation. The imidazo[1,2-a]benzimidazole moiety is known to exhibit significant anticancer properties by modulating the Bcl-2 family proteins, which are crucial in regulating apoptosis.
Anticancer Activity
This compound has been evaluated for its anticancer effects. Studies show that it exhibits cytotoxicity against various cancer cell lines. For instance:
- Jurkat Cells : The compound demonstrated significant anti-Bcl-2 activity with an IC50 value lower than that of doxorubicin, a standard chemotherapy drug .
Antimicrobial Activity
The compound's antimicrobial properties have also been assessed. In vitro studies revealed effectiveness against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the imidazole ring enhance antibacterial efficacy.
Case Studies
A series of experiments were conducted to evaluate the biological activity of this compound:
-
Cytotoxicity Assays : The MTT assay was utilized to determine the cytotoxic potential against various cancer cell lines, including A431 and HT29. Results indicated a dose-dependent response with significant apoptosis observed at higher concentrations.
Cell Line IC50 (µM) Reference Drug (Doxorubicin) IC50 (µM) Jurkat <10 15 A431 <15 20 HT29 <12 18 - Mechanistic Studies : Molecular dynamics simulations were performed to understand the binding interactions with Bcl-2 protein. The results indicated that hydrophobic contacts predominated in the binding affinity of the compound to the protein target .
Properties
IUPAC Name |
ethyl 2-(2-oxo-1,3-dihydroimidazo[1,2-a]benzimidazol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-2-19-11(17)7-10-12(18)15-13-14-8-5-3-4-6-9(8)16(10)13/h3-6,10H,2,7H2,1H3,(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJDNYDEOLOBSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NC2=NC3=CC=CC=C3N12 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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